
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is a quinoline derivative with a cyclopropyl group attached to the ethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the condensation of 2-cyclopropylquinoline-3-carbaldehyde with malonic acid derivatives under basic conditions.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 2-cyclopropylquinoline-3-boronic acid with an appropriate halide in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Hydrochloric acid, sodium hydroxide, dimethylformamide.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Cyclopropyl-quinoline-3-ol derivatives.
Substitution: Alkylated quinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Employed in the development of fluorescent materials and organic semiconductors.
作用机制
The compound exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Anti-inflammatory Activity: It may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: It may disrupt bacterial cell membranes and interfere with essential metabolic processes.
相似化合物的比较
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is unique due to its cyclopropyl group, which enhances its biological activity compared to other quinoline derivatives. Similar compounds include:
2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylacrylaldehyde
These compounds share structural similarities but differ in their substituents and biological activities.
属性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
2-cyclopropyl-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C14H13NO/c16-14(7-10-5-6-10)12-8-11-3-1-2-4-13(11)15-9-12/h1-4,8-10H,5-7H2 |
InChI 键 |
ULYCKOZPJHYQAO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CC(=O)C2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15358554.png)
![tert-butyl N-[3-hydroxy-3-(3-methoxyphenyl)propyl]carbamate](/img/structure/B15358565.png)
![4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)
![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)

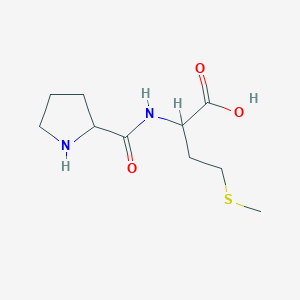
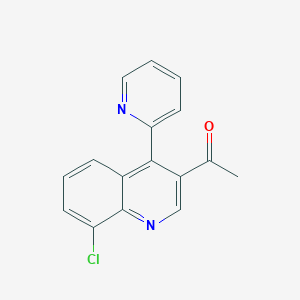

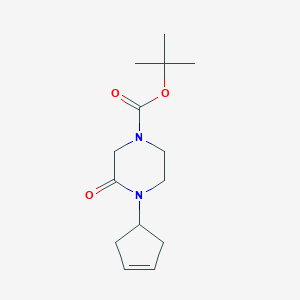
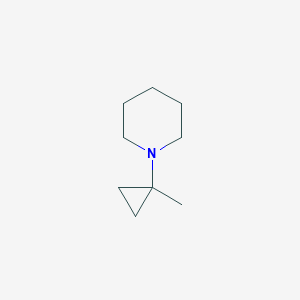
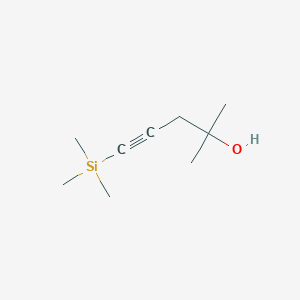
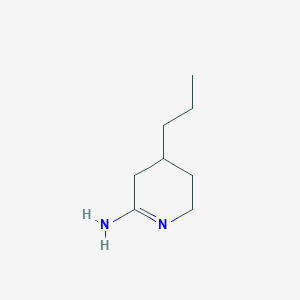
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

